molecular formula C8H7FOS B7990853 S-4-Fluorophenylthioacetate CAS No. 42467-05-0

S-4-Fluorophenylthioacetate

Cat. No.: B7990853
CAS No.: 42467-05-0
M. Wt: 170.21 g/mol
InChI Key: VFJUSBASTXNEPW-UHFFFAOYSA-N
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Description

S-4-Fluorophenylthioacetate: is an organic compound with the molecular formula C8H7FOS It is a derivative of thioacetic acid where the sulfur atom is bonded to a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thioacetate Synthesis in Water: One efficient method to synthesize organic thioacetates, including S-4-Fluorophenylthioacetate, involves using water as a solvent.

    Reduction of 4-Fluorobenzenesulphonyl Chloride: Another method involves the reduction of 4-fluorobenzenesulphonyl chloride with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to produce 4,4’-difluorodiphenyl disulfide, which is further reduced with sodium borohydride to yield 4-fluorothiophenol.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-4-Fluorophenylthioacetate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form 4-fluorothiophenol.

    Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-Fluorothiophenol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Organosulfur Compounds: S-4-Fluorophenylthioacetate is used as a precursor in the synthesis of various organosulfur compounds, which are important in pharmaceuticals and agrochemicals.

Biology:

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting enzymes and receptors involved in disease pathways.

Industry:

    Material Science: this compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which S-4-Fluorophenylthioacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a thioacetate group and a fluorophenyl group, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and high reactivity.

Properties

IUPAC Name

S-(4-fluorophenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-6(10)11-8-4-2-7(9)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJUSBASTXNEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261736
Record name Ethanethioic acid, S-(4-fluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42467-05-0
Record name Ethanethioic acid, S-(4-fluorophenyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42467-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(4-fluorophenyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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